

andrographolide nuclear factor erythroid 2-related factor 2 activation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Andrographoside

CAS No.: 82209-76-5

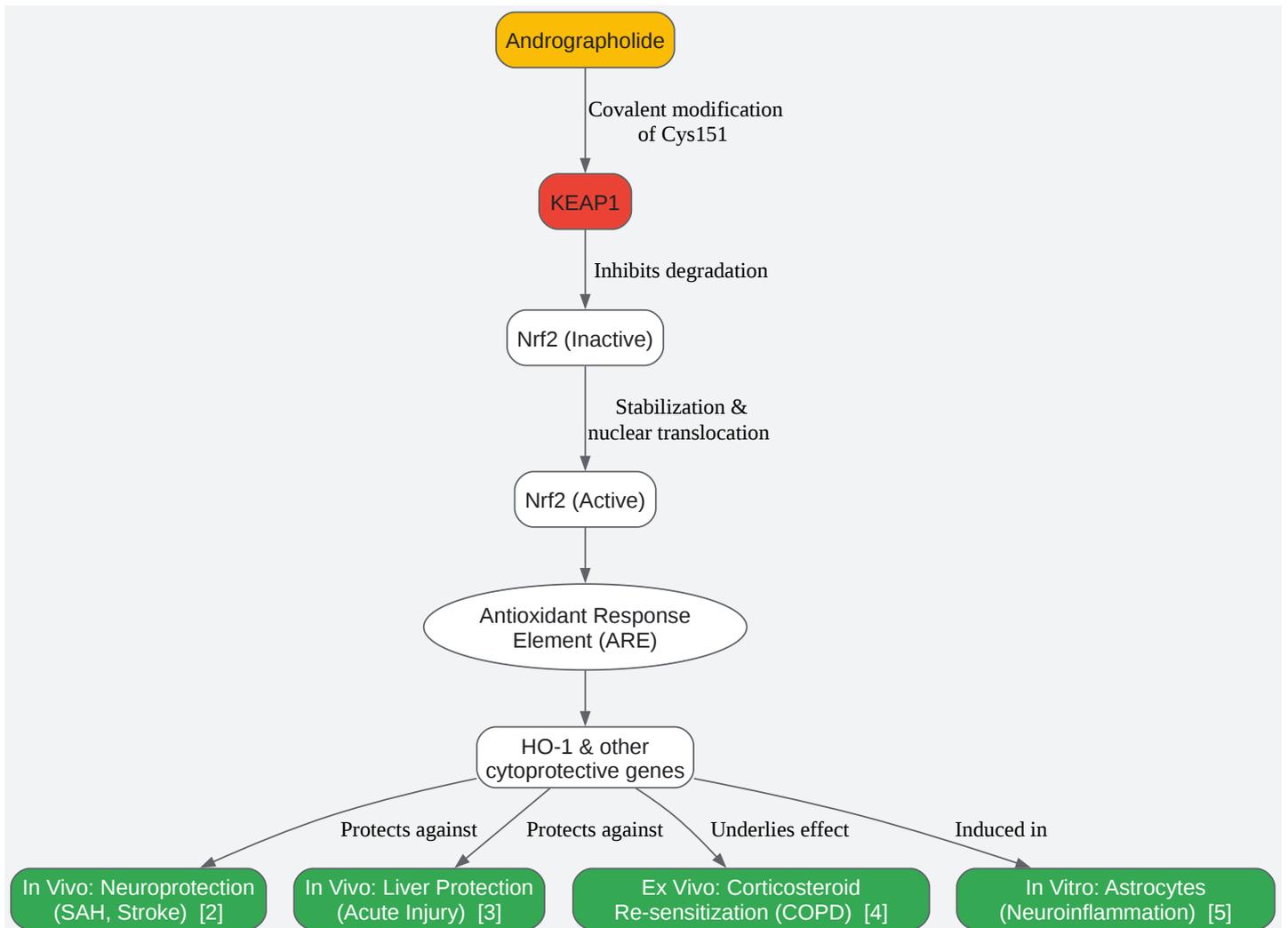
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Molecular Mechanism of Nrf2 Activation

The core mechanism involves **andrographolide directly interacting with the KEAP1 protein**, which normally represses Nrf2. This interaction inhibits the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate gene expression [1].

The diagram below illustrates this pathway and the key experimental models used to validate it:



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Andrographolide activates the Nrf2 pathway by targeting KEAP1, demonstrated in multiple disease models.

Experimental Evidence Summary

The following table summarizes key experimental findings that demonstrate the biological effects of Nrf2 pathway activation by andrographolide across different research models.

Experimental Model	Induced Readouts / Effects	Key Findings
LPS/D-GalN-induced Acute Liver Injury (Mouse) [3] • Nrf2 & HO-1 protein ↑ • Serum ALT & AST levels ↓ • Oxidative stress (MDA, ROS) ↓ • Inflammation (TNF- α , IL-1 β) ↓ Andrographolide treatment activated the Nrf2 pathway, leading to reduced oxidative stress and inflammation, which protected against liver injury. Corticosteroid Resistance (COPD Patient PBMCs) [4] • Nrf2 & HDAC2 protein levels ↑ • IL-8 production ↓ • Restoration of dexamethasone sensitivity Andrographolide restored cellular levels of Nrf2 and HDAC2, which was correlated with regained sensitivity to the anti-inflammatory effects of corticosteroids. OxyHb-induced Neuronal Injury (PC12 cells & SAH Rat Model) [2] • Nrf2/HO-1 pathway activation • Cell viability ↑ & apoptosis ↓ • Blood-brain barrier protection • Oxidative stress ↓ The protective effects of andrographolide against neuronal apoptosis and BBB disruption were reversed by the HO-1 inhibitor ZnPPiX, confirming the critical role of this pathway. Primary Astrocytes (Rat) [5] • Nrf2 & HO-1 expression ↑ • Activation of p38 MAPK and ERK Andrographolide increased Nrf2 protein levels both by enhancing its stability and by upregulating Nrf2 mRNA at later time points.		

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Assay Type	Detailed Protocol Summary
In Vivo Liver Injury Model [3]	1. Model Induction: Induce acute liver injury in mice via intraperitoneal injection of LPS (60 mg/kg) and D-GalN (800 mg/kg). 2. Drug Treatment: Administer andrographolide (various doses) 1 hour after LPS/D-GalN injection. 3. Sample Collection: Collect serum and liver tissue for analysis. 4. Analysis: Measure serum ALT/AST (commercial kits), liver tissue MDA & ROS levels, and

cytokine levels (ELISA). Analyze Nrf2, HO-1, and NF- κ B pathway proteins by western blot. || **Cell-Based Nrf2 Activation & Pathway Analysis** [5] [1] | 1. **Cell Culture:** Use relevant cell lines (e.g., HEK293T, U937, primary rat astrocytes). 2. **Compound Treatment:** Treat cells with andrographolide (common range: 1-100 μ M) for specified durations (4-24 hours). Use DMSO as vehicle control. 3. **Mechanism Investigation:**

- **Gene/Protein Expression:** Analyze Nrf2 and HO-1 mRNA (RT-PCR) and protein (western blot) levels.
- **Protein Localization:** Examine Nrf2 nuclear translocation via subcellular fractionation and western blot or immunofluorescence.
- **Protein-Protein Interaction:** Use immunoprecipitation to study KEAP1-Nrf2 or KEAP1-CUL3 interactions.
- **Pathway Modulation:** Pre-treat cells with specific inhibitors (e.g., p38 MAPK or ERK inhibitors) before andrographolide to delineate signaling pathways.
- **Functional Assays:** Measure transcriptional activity using an ARE-luciferase reporter gene assay. || **Ex Vivo Corticosteroid Sensitivity (PBMCs)** [4] | 1. **Cell Isolation:** Isolate PBMCs from human donors (e.g., COPD patients and healthy subjects).
- **Pre-treatment & Challenge:** Pre-treat PBMCs with andrographolide (e.g., 1 μ M) or vehicle for 4 hours, then stimulate with LPS in the presence or absence of dexamethasone.
- **Output Measurement:** Measure cytokine production (e.g., IL-8) in culture supernatant by ELISA. Assess protein levels of Nrf2 and HDAC2 by western blot. |

Key Research Implications

The consistent activation of the Nrf2/HO-1 pathway by andrographolide across diverse disease models highlights its potential as a therapeutic agent. Its action is **pleiotropic**, also involving inhibition of NF- κ B, which contributes to its strong anti-inflammatory profile [3]. A significant finding is its ability to **reverse corticosteroid resistance** in COPD models by restoring Nrf2 and HDAC2 levels, suggesting potential for combination therapies [4].

Future research could focus on optimizing andrographolide derivatives for greater potency and selectivity, and exploring its efficacy in other oxidative stress-related conditions.

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To cite this document: Smolecule. [andrographolide nuclear factor erythroid 2-related factor 2 activation]. Smolecule, [2026]. [Online PDF]. Available at:
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